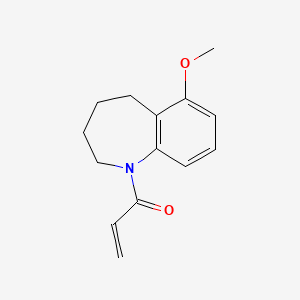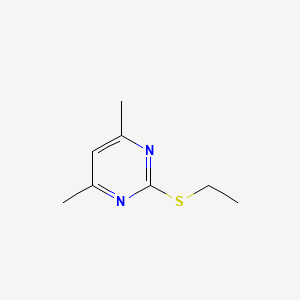![molecular formula C18H17N3O2S B2410842 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895485-80-0](/img/structure/B2410842.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a phenylsulfanylacetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being a heterocycle, may contribute to the compound’s reactivity and properties . The presence of the phenylsulfanylacetamide group could also influence its behavior.Aplicaciones Científicas De Investigación
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Anticancer and Antimicrobial Activities
1,3,4-Oxadiazole derivatives, due to their structural feature, effectively bind with different enzymes and receptors through numerous weak interactions, eliciting a wide array of bioactivities. These compounds are being used for the treatment of various ailments, showing significant therapeutic potential in anticancer, antifungal, antibacterial, antitubercular, and other medicinal applications. The development of 1,3,4-oxadiazole-based compounds has become a focal point for scientists aiming to create more active and less toxic medicinal agents (Verma et al., 2019).
Biologically Oriented Drug Synthesis (BIODS)
The synthesis and systematization of biologically oriented drugs based on hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been detailed, emphasizing the importance of these compounds in generating new bio-promising hybrid structures with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities (Karpenko et al., 2020).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are also highlighted for their potential in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make them a prominent choice for metal-ions sensors, with an overview of selective metal-ion sensing and detection limit along with the sensing mechanisms provided (Sharma et al., 2022).
Antiparasitic Agents Development
The heterocyclic oxadiazole rings, particularly the 1,3,4-oxadiazole isomers, are being used in the design and synthesis of new drugs for treating parasitic infections. This approach indicates the oxadiazole core as a versatile scaffold in the development of new chemical entities potentially useful as antiparasitic drugs (Pitasse-Santos et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRDVTZUREDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)
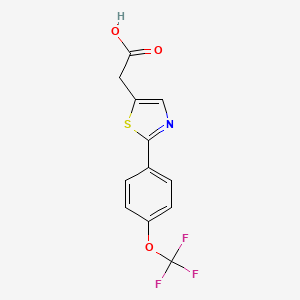
![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
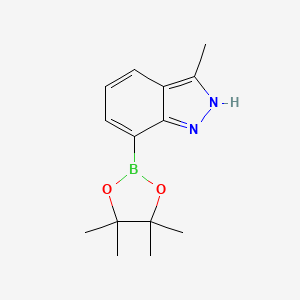
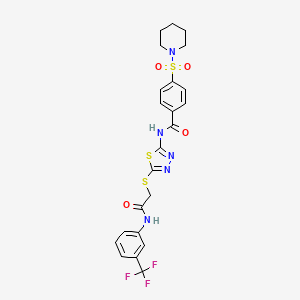
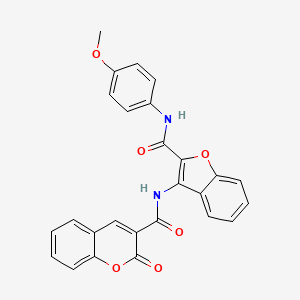
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
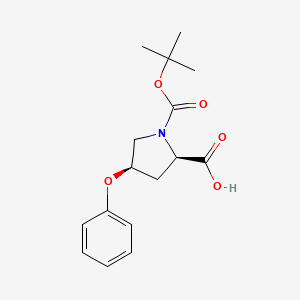
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
